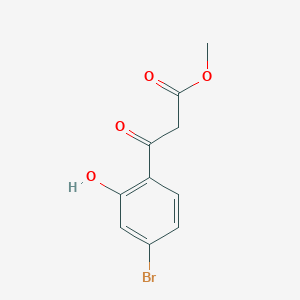
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of brominated phenols It is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate typically involves the bromination of a phenolic precursor followed by esterification. One common method involves the bromination of 2-hydroxyacetophenone using bromine in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign reagents and solvents is often preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
作用机制
The mechanism of action of Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active phenolic compound which can further interact with cellular targets .
相似化合物的比较
Similar Compounds
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a carboxylate group instead of an ester.
(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one: Contains a dimethylamino group and an enone moiety.
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Contains a thiophene ring instead of a phenyl ring.
Uniqueness
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H9BrO4 |
|---|---|
分子量 |
273.08 g/mol |
IUPAC 名称 |
methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H9BrO4/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,12H,5H2,1H3 |
InChI 键 |
KWNJKNUYQBAZFV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


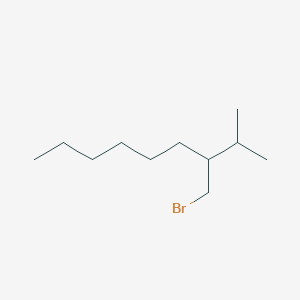

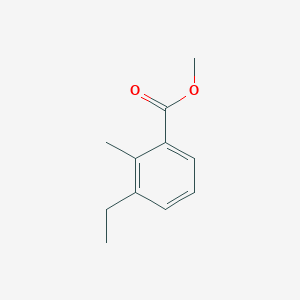
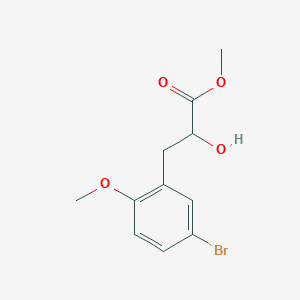
![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)
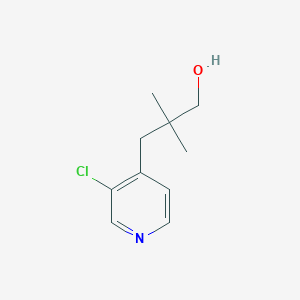
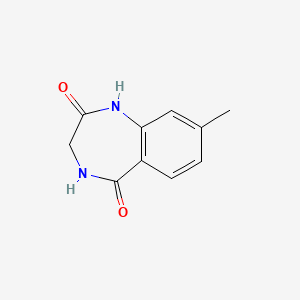
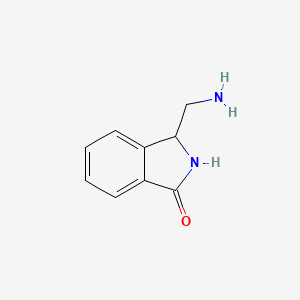
![4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride](/img/structure/B13576536.png)
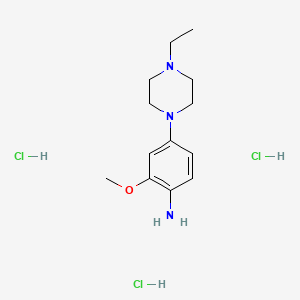
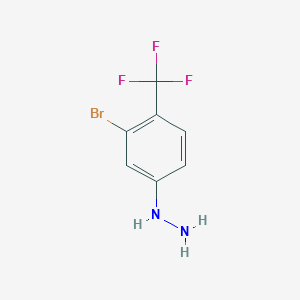
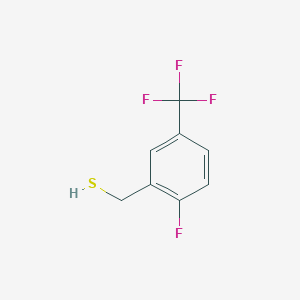
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
